Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Systematic Nomenclature and Molecular Identification
The compound is formally named This compound according to IUPAC rules, reflecting its benzothiophene core with specific substituents (Table 1). Its molecular formula, C₁₁H₉FO₃S , corresponds to a molecular weight of 240.25 g/mol . The CAS Registry Number 2089963-64-2 uniquely identifies this derivative in chemical databases.
Table 1: Nomenclature and identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2089963-64-2 |
| Molecular Formula | C₁₁H₉FO₃S |
| Molecular Weight | 240.25 g/mol |
| SMILES | CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O |
The SMILES notation highlights the ester group (–COOCH₂CH₃) at position 2, the hydroxyl (–OH) at position 3, and the fluorine (–F) at position 7 of the benzothiophene scaffold. Computational descriptors, such as a topological polar surface area (TPSA) of 46.53 Ų and a logP value of 2.92 , suggest moderate polarity and lipophilicity, which influence its solubility and reactivity.
Historical Development in Heterocyclic Chemistry
Benzothiophene derivatives have been synthesized since the late 19th century, but advancements in regioselective functionalization emerged more recently. Traditional methods relied on cyclization of thiophenol derivatives or Friedel-Crafts acylation, which often lacked precision in substituent placement. The development of aryne chemistry in the 21st century revolutionized benzothiophene synthesis. For example, Yoshida et al. (2020) demonstrated a one-step route using o-silylaryl triflates and alkynyl sulfides to construct substituted benzothiophenes with excellent functional group tolerance.
While the exact synthesis of this compound is not detailed in the provided sources, its structure suggests a multi-step approach:
- Fluorination of a precursor at position 7 using electrophilic fluorinating agents.
- Esterification of the carboxylic acid at position 2 with ethanol.
- Hydroxylation at position 3 via demethylation or oxidative methods.
Such strategies align with modern trends in heterocyclic chemistry that prioritize atom economy and regiocontrol.
Structural Relationship to Benzo[b]thiophene Derivatives
The compound shares a core structure with other benzo[b]thiophene derivatives but differs in substituent placement (Table 2). For instance:
- Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 131423624) has fluorine at position 4 instead of 7.
- Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 1825392-01-5) substitutes chlorine for fluorine at position 7.
- The parent compound 3-hydroxybenzo[b]thiophene-2-carboxylic acid ethyl ester (CAS 5556-20-7) lacks halogen substituents entirely.
Table 2: Structural comparison of benzothiophene derivatives
| Compound | Substituents (Position) | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | –F (7), –OH (3), –COOEt (2) | C₁₁H₉FO₃S | 240.25 |
| Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate | –F (4), –OH (3), –COOEt (2) | C₁₁H₉FO₃S | 240.25 |
| Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | –Cl (7), –OH (3), –COOEt (2) | C₁₁H₉ClO₃S | 256.71 |
The 7-fluoro substituent in the target compound introduces electron-withdrawing effects, potentially enhancing metabolic stability compared to non-fluorinated analogs. The 3-hydroxy group enables hydrogen bonding, which could influence interactions with biological targets like enzymes or receptors. These structural nuances highlight the compound’s role in structure-activity relationship (SAR) studies aimed at optimizing pharmaceutical candidates.
Properties
Molecular Formula |
C11H9FO3S |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
LAMYRFXYBUMAJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylative Alkoxycarbonylation
A palladium-catalyzed carbonylative approach has been reported for synthesizing benzothiophene esters, including ethyl derivatives. This method utilizes readily available substrates and involves the following steps:
-
- Palladium iodide (PdI₂) as the catalyst (5 mol%)
- Potassium iodide (KI) as a co-catalyst (2.5 equivalents)
- Ethanol (EtOH) as the solvent and nucleophile
- Carbon monoxide (CO) as the carbonyl source
-
- The reaction is carried out in a sealed autoclave under high pressure (40 atm of CO-air mixture).
- Temperature: 80–100 °C depending on the substrate.
- Reaction time: 36 hours when using ethanol as the solvent.
-
- The substrate, PdI₂, KI, and ethanol are combined in an autoclave.
- The autoclave is pressurized with CO and air, stirred at the specified temperature, and cooled after completion.
- The solvent is evaporated, and products are purified via column chromatography using hexane–ethyl acetate mixtures.
Yield :
Multi-Step Synthesis Using Functional Group Transformations
Another approach involves stepwise functional group transformations to introduce the fluorine atom, hydroxyl group, and ethyl ester functionality sequentially:
Step 1: Fluorination :
- Fluorine is introduced at the desired position using selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Step 2: Hydroxylation :
- Hydroxylation of benzothiophene derivatives can be achieved using oxidizing agents like potassium permanganate or catalytic hydroxylation methods.
Step 3: Esterification :
- The carboxylic acid precursor is esterified with ethanol under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (DCC).
This method allows precise control over each functional group but requires optimization of reaction conditions for each step.
Data Table: Palladium-Catalyzed Synthesis Parameters
| Parameter | Value/Condition |
|---|---|
| Catalyst | PdI₂ (5 mol%) |
| Co-Catalyst | KI (2.5 equivalents) |
| Solvent | Ethanol |
| Temperature | 80–100 °C |
| Pressure | CO-air mixture (40 atm) |
| Reaction Time | 36 hours |
| Purification | Column chromatography |
| Yield | ~75% |
Notes on Optimization
Solvent Selection :
Changing the solvent from methanol to ethanol slows down reaction rates but improves compatibility with ethyl ester formation.Pressure Control :
Maintaining high pressure ensures effective carbonylation but requires specialized equipment for safety.Purity Considerations : Column chromatography is essential for removing side products and achieving high purity levels.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and hydroxyl group participate in oxidation reactions:
Thiophene Ring Oxidation
-
Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.
-
Sulfoxide formation occurs under mild conditions (20–40°C, 6–12 hours), while sulfones require prolonged reaction times or higher temperatures.
Hydroxyl Group Oxidation
-
The 3-hydroxy group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfoxide Formation | H₂O₂, AcOH, 40°C, 8h | Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate 1-oxide | 75–85% |
| Sulfone Formation | mCPBA, DCM, 25°C, 24h | This compound 1,1-dioxide | 60–70% |
| Ketone Formation | PCC, CH₂Cl₂, 0°C→RT | Ethyl 7-fluoro-3-oxobenzo[b]thiophene-2-carboxylate | 45–55% |
Reduction Reactions
The ester and hydroxyl groups are primary reduction targets:
Ester Reduction
-
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol. Reaction conditions: anhydrous THF, 0°C→reflux, 4–6 hours.
Hydroxyl Group Reduction
-
Catalytic hydrogenation (H₂, Pd/C) converts the hydroxyl group to a methylene group (-CH₂-).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester → Alcohol | LiAlH₄, THF, reflux | 7-Fluoro-3-hydroxybenzo[b]thiophene-2-methanol | 70–80% |
| Hydroxyl → Methylene | H₂ (1 atm), 10% Pd/C, EtOH | Ethyl 7-fluoro-3-methylene-benzo[b]thiophene-2-carboxylate | 65–75% |
Substitution Reactions
The fluorine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr):
Fluorine Replacement
-
Reacts with amines (e.g., piperidine) or alkoxides in DMF at 80–100°C .
-
Halogen-exchange reactions with AlCl₃/KBr yield brominated derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amine Substitution | Piperidine, DMF, 100°C, 12h | Ethyl 3-hydroxy-7-(piperidin-1-yl)benzo[b]thiophene-2-carboxylate | 50–60% |
| Bromination | AlCl₃, KBr, 120°C, 6h | Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | 85–90% |
Esterification and Hydrolysis
The ethyl ester group is hydrolyzed under acidic or basic conditions:
Acidic Hydrolysis
-
Concentrated HCl in ethanol/water (1:1) at reflux yields the carboxylic acid.
Basic Hydrolysis
-
NaOH in aqueous THF/MeOH produces the sodium carboxylate salt.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, EtOH/H₂O, reflux | 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | 90–95% |
| Saponification | 2M NaOH, THF/MeOH, 60°C | Sodium 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate | 85–90% |
Electrophilic Aromatic Substitution
The benzene ring undergoes regioselective substitution:
Nitration
Sulfonation
Palladium-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura couplings after bromination:
Suzuki Reaction
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃ | Ethyl 7-fluoro-3-hydroxy-5-phenylbenzo[b]thiophene-2-carboxylate | 75–85% |
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate exhibits promising biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives targeting the RhoA/ROCK pathway have demonstrated potential in cancer therapy . this compound may exhibit similar properties, warranting further investigation.
- Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities against various pathogens. This compound could potentially be explored for its efficacy against bacterial and fungal infections .
Structure-Activity Relationship (SAR)
The incorporation of fluorine and hydroxyl groups into the benzo[b]thiophene structure is crucial for enhancing its biological activity. Fluorine substitution often increases metabolic stability and bioavailability, while hydroxyl groups can facilitate hydrogen bonding interactions with biological targets .
Case Studies
- Antitumor Studies : A study evaluating compounds similar to this compound found that certain derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values ranging from 23.2 to 95.9 µM. These findings underscore the potential of this compound in developing effective anticancer agents .
- In Vivo Efficacy : In vivo studies on structurally related compounds have indicated a significant reduction in tumor mass upon treatment, suggesting that this compound may have similar therapeutic benefits .
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and receptors involved in inflammation and pain pathways. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, position, or oxidation state. Key examples include:
Physicochemical Properties
- Lipophilicity (LogP) : The 7-fluoro derivative is expected to have a lower LogP (~2.1) compared to the 7-chloro analog (LogP ~2.8), improving aqueous solubility .
- Thermal Stability : Acetoxylated analogs (e.g., Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate) decompose at 153–178°C, whereas hydroxylated derivatives like the 7-fluoro compound may exhibit higher stability due to reduced steric strain .
Q & A
Q. What protocols evaluate the compound’s biological activity, and how are structure-activity relationships (SAR) derived?
- Methodological Answer :
- Antibacterial Assays : MIC values against S. aureus/MRSA via broth microdilution (CLSI guidelines) .
- SAR Studies : Modifying the 3-hydroxy group to methoxy or thioether alters logP and membrane permeability, quantified via HPLC logD7.4 .
- Cytotoxicity : MTT assays on HEK293 cells ensure selectivity (IC50 > 100 µM for non-toxic profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
